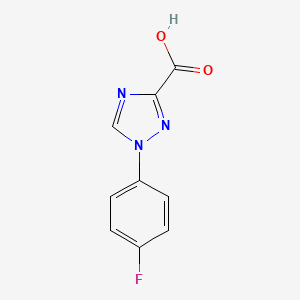

1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid

Description

Positional Isomerism

- The triazole ring’s substitution pattern distinguishes it from 1,2,3-triazole analogs (e.g., 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, CAS 214541-35-2).

- Substitution at position 3 (vs. position 4 in 1,2,3-triazole derivatives) alters electronic conjugation and hydrogen-bonding capabilities.

Tautomerism

1,2,4-Triazole systems exhibit tautomerism between 1H- and 4H- forms (Figure 2). However, in this compound:

- The 4-fluorophenyl group at position 1 and carboxylic acid at position 3 lock the triazole in the 1H-tautomer , preventing proton migration.

- Quantum mechanical studies confirm that para-substituted aryl groups stabilize the 1H-configuration due to reduced steric strain and enhanced resonance.

Table 2: Tautomeric stability factors

| Factor | Effect on Tautomerism |

|---|---|

| Substituent bulk | Restricts proton mobility |

| Electron-withdrawing F | Stabilizes 1H-form via resonance |

| Carboxylic acid group | Favors planar conformation |

Properties

IUPAC Name |

1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMPBBOUTYAFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluorobenzylamine with triethyl orthoformate and hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antifungal Activity

- The compound exhibits significant antifungal properties. Research indicates that derivatives of 1,2,4-triazole compounds have been synthesized that demonstrate enhanced antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. For example, certain triazole derivatives have shown up to 64 times more potency than standard antifungal agents like fluconazole .

-

Antibacterial Properties

- The antibacterial efficacy of 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid has been documented in studies where it was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance antibacterial activity significantly .

- Anticancer Potential

Agricultural Applications

-

Fungicides

- The compound has potential applications as a fungicide in agriculture. Its derivatives have been tested for their ability to inhibit fungal growth in crops, providing an alternative to traditional chemical fungicides. Studies have shown that certain triazole derivatives can outperform commercial fungicides in efficacy against specific plant pathogens .

- Crop Protection

Material Science Applications

- Corrosion Inhibition

- Polymer Chemistry

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antifungal Activity | [PMC7384432] | Certain triazole derivatives showed up to 64 times higher potency than fluconazole against Aspergillus fumigatus. |

| Antibacterial Properties | [PMC7384432] | Compounds exhibited significant activity against MRSA; SAR studies highlighted the importance of substituents on the triazole ring for enhancing efficacy. |

| Agricultural Fungicides | [PMC7384432] | Triazole derivatives demonstrated superior antifungal activity compared to commercial fungicides in crop protection tests. |

| Corrosion Inhibition | [PMC7384432] | Demonstrated effective corrosion inhibition on metal surfaces through protective layer formation. |

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors involved in critical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The fluorophenyl group enhances its binding affinity to these targets, increasing its potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Rings

A. 1-(3-Chlorophenyl)-1,2,4-triazole-3-carboxylic Acid

- Structural Differences : The chlorine atom at the meta position of the phenyl ring introduces greater steric bulk and electron-withdrawing effects compared to the para-fluorine substituent.

- Biological Activity : This compound demonstrated potent binding affinity for CDK2/cyclin A (IC₅₀ = 0.8 µM) and CDK4/cyclin D (IC₅₀ = 1.2 µM) in fluorescence polarization assays, outperforming the 4-fluorophenyl analogue in kinase inhibition .

- Synthesis : Prepared via a three-step route involving condensation, cyclization, and purification by automated flash chromatography .

B. 1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid

- Structural Differences : A methyl group at the C5 position and a para-chlorophenyl substituent enhance lipophilicity.

- Applications: Used in the synthesis of protein-protein interaction inhibitors (e.g., FLIPs) but showed reduced binding affinity compared to non-methylated analogues (CDK2/cyclin A IC₅₀ = 2.5 µM) .

C. 1-(3-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic Acid

Structural Comparison Table

Analogues with Heterocyclic Modifications

A. 1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic Acid

B. 1-[4-(Difluoromethoxy)phenyl]-...-carboxamide

- Structural Differences : A difluoromethoxy group enhances metabolic stability.

- Activity : Exhibited antifungal and anti-inflammatory properties due to improved membrane penetration .

Physicochemical and Crystallographic Comparisons

- Planarity : The dihedral angle between the triazole and 4-fluorophenyl rings in the target compound is ~5°, promoting co-planarity with biological targets . In contrast, analogues like 1-(3-isopropylphenyl)-...-acid exhibit angles >10°, reducing binding efficiency .

- Solubility : The 4-fluorophenyl derivative has higher aqueous solubility than chlorinated analogues due to fluorine’s smaller size and lower hydrophobicity .

- Crystal Packing : Isostructural compounds (e.g., thiazole derivatives) show similar triclinic symmetry (P 1) but differ in intermolecular interactions due to fluorine’s electronegativity .

Biological Activity

1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology, particularly in anti-inflammatory, antimicrobial, and anticancer therapies. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid is . Its structure features a triazole ring substituted with a 4-fluorophenyl group and a carboxylic acid moiety. This configuration is crucial for its biological interactions.

1. Anti-Inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. For instance, compounds structurally related to 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid showed a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Table 1: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 3a | 44 | 50 |

| 3c | 60 | 55 |

| Control | 10 | 15 |

The highest inhibition was observed with compounds 3a and 3c , indicating their potential as anti-inflammatory agents.

2. Antimicrobial Activity

The antimicrobial efficacy of 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid has been assessed against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative strains .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >100 |

These results suggest that while the compound exhibits some antibacterial properties, its efficacy may vary significantly depending on the type of bacteria.

3. Anticancer Activity

In vitro studies have shown that triazole derivatives can inhibit cancer cell proliferation. The compound's structural features contribute to its interaction with specific molecular targets involved in cancer progression. For example, research indicates that certain derivatives can induce apoptosis in cancer cell lines at low concentrations .

Table 3: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

| A549 | 10 |

The IC50 values suggest that the compound possesses significant anticancer potential, particularly against breast and lung cancer cell lines.

Case Studies

A recent study evaluated the biological activity of several triazole derivatives including 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid. The findings highlighted its low toxicity profile in PBMC cultures at concentrations up to 100 µg/mL while maintaining high viability rates . Moreover, structural modifications were shown to enhance specific biological activities; for instance, the introduction of different substituents on the triazole ring led to varied anti-inflammatory and antimicrobial effects.

Q & A

Q. What are the most efficient synthetic routes for preparing 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylic acid?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by functionalization of the fluorophenyl group. Key steps include:

- Cyclization of substituted hydrazines with carboxylic acid precursors under microwave-assisted conditions to improve yield .

- Post-functionalization via Suzuki-Miyaura coupling for fluorophenyl group introduction, requiring palladium catalysts and optimized reaction temperatures (e.g., 80–100°C in DMF/water mixtures) .

- Final hydrolysis of ester intermediates using NaOH/EtOH to yield the carboxylic acid moiety .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation:

- Crystallize the compound via slow evaporation in solvents like DMSO/MeOH .

- Analyze bond lengths (e.g., C–N triazole bonds: ~1.32–1.37 Å) and angles (e.g., N–C–N: ~106–112°) to validate the triazole-carboxylic acid framework .

- Compare experimental data with computational models (e.g., DFT) to resolve ambiguities in tautomeric forms .

Q. What methodologies are used to assess its biological activity, such as antifungal properties?

- In vitro assays : Minimum inhibitory concentration (MIC) tests against fungal strains (e.g., Candida albicans), with positive controls like fluconazole .

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxypropyl or bromobenzyl groups) and compare activity trends .

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Q. What purification techniques are recommended for isolating this compound?

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for intermediate purification .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain high-purity crystals .

- HPLC : For final purity validation, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its biological efficacy?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance antifungal activity .

- Bioisosteric replacement : Replace the triazole with 1,3-thiazole to assess pharmacokinetic improvements .

- 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against fungal CYP51 enzymes .

Q. What computational methods predict its electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites (e.g., B3LYP/6-311+G(d,p) basis set) .

- Molecular electrostatic potential (MEP) maps : Visualize charge distribution to rationalize hydrogen-bonding interactions in crystal packing .

- TD-DFT : Simulate UV-Vis spectra for comparison with experimental data to validate tautomeric forms .

Q. How can polymorphism or crystallographic disorder be addressed in structural studies?

- Temperature-dependent XRD : Collect data at 100 K to minimize thermal motion artifacts .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F⋯H contacts) to identify dominant packing forces .

- Rietveld refinement : Resolve disorder in aromatic rings by constraining occupancy factors during refinement .

Q. How should contradictory biological activity data between studies be resolved?

- Purity verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., unreacted intermediates) can skew results .

- Assay standardization : Replicate experiments under identical conditions (e.g., pH, inoculum size) to isolate variables .

- Meta-analysis : Compare substituent effects across studies (e.g., fluorophenyl vs. chlorophenyl analogs) to identify activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.